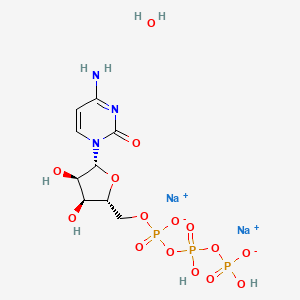

Cytidine 5'-triphosphate, disodium salt hydrate

Description

BenchChem offers high-quality Cytidine 5'-triphosphate, disodium salt hydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cytidine 5'-triphosphate, disodium salt hydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C9H16N3Na2O15P3 |

|---|---|

Molecular Weight |

545.14 g/mol |

IUPAC Name |

disodium;[[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate;hydrate |

InChI |

InChI=1S/C9H16N3O14P3.2Na.H2O/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H2,10,11,15)(H2,16,17,18);;;1H2/q;2*+1;/p-2/t4-,6-,7-,8-;;;/m1.../s1 |

InChI Key |

IJMSOWKYYIROGP-LLWADOMFSA-L |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)(O)OP(=O)(O)[O-])O)O.O.[Na+].[Na+] |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OP(=O)(O)[O-])O)O.O.[Na+].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

The Metabolic Bottleneck: CTP’s Critical Role in Protein Sialylation and Glycosylation

Executive Summary

In the development of therapeutic glycoproteins, particularly monoclonal antibodies (mAbs) and fusion proteins, sialylation is a Critical Quality Attribute (CQA) governing serum half-life, immunogenicity, and efficacy. While much attention is paid to glycosyltransferase expression and precursor availability (e.g., ManNAc), the energetic donor—Cytidine Triphosphate (CTP) —is frequently the overlooked rate-limiting factor.

This guide delineates the mechanistic role of CTP as the obligate activator of sialic acid.[1] It argues that intracellular CTP depletion is a primary cause of glycan heterogeneity (specifically hyposialylation) and provides actionable protocols for quantifying and optimizing CTP pools in CHO cell cultures.

Mechanistic Foundation: The CTP "Activation" Checkpoint

The Thermodynamic Barrier

Sialic acid (N-acetylneuraminic acid, Neu5Ac) cannot participate in glycosylation in its free form. Unlike other neutral sugars which are activated by UTP (forming UDP-Gal, UDP-GlcNAc) or GTP (GDP-Man), sialic acid requires CTP for activation.[1]

The reaction, catalyzed by CMP-Sialic Acid Synthetase (CSS) (also known as CMAS), is thermodynamically irreversible due to the hydrolysis of the released pyrophosphate:

Why this matters:

-

Stoichiometry: Every mole of sialic acid added to a glycoprotein requires one mole of CTP.

-

Location: In vertebrates, this activation uniquely occurs in the nucleus (or cytosol in some contexts), requiring the activated CMP-Neu5Ac to be transported back into the Golgi apparatus via the CMP-Sialic Acid Transporter (CST).

-

Competition: CTP is simultaneously demanded for RNA synthesis, DNA replication (via dCTP), and phospholipid synthesis (CDP-choline pathway). In rapidly dividing CHO cells, the demand for membrane biogenesis can drain CTP pools, starving the sialylation pathway.

The Pathway Visualization

The following diagram illustrates the flow from glucose to the final sialylated glycoprotein, highlighting the CTP consumption point.

Figure 1: The CTP-dependent activation of sialic acid.[1][2] Note the critical input of CTP at the CSS step, distinct from the UTP/GTP requirements of other glycosylation steps.

Bioprocess Application: Controlling Heterogeneity

The "Uridine Salvage" Strategy

Directly feeding CTP to cells is ineffective due to poor transport across the plasma membrane and rapid dephosphorylation. Instead, the industry standard for boosting intracellular CTP pools is Uridine feeding .

-

Mechanism: Uridine is transported into the cell and phosphorylated to UTP.

-

Conversion: CTP Synthase (CTPS) converts UTP to CTP using glutamine as an amine donor.

-

Data Insight: Studies show that feeding Uridine (1–10 mM) + ManNAc can increase the intracellular CMP-Neu5Ac pool by 30–120 fold [1]. However, this does not always result in a linear increase in sialylation, indicating that once CTP is non-limiting, the bottleneck shifts to the Golgi transporter (CST) or the Sialyltransferase (ST) enzyme itself.

Quantitative Impact of Nucleotide Feeding

The following table summarizes the effects of precursor feeding on intracellular pools and product quality in CHO cells:

| Feeding Strategy | Intracellular UTP | Intracellular CTP | CMP-Neu5Ac Pool | Impact on mAb Sialylation |

| Control (Glucose only) | Baseline | Baseline | Baseline | Baseline (often incomplete) |

| ManNAc only | No Change | No Change | + 2-5x | Slight Increase (+5-10%) |

| Cytidine only | No Change | + 2-4x | + 5-10x | Moderate Increase |

| Uridine + ManNAc | + 5-10x | + 3-5x | + 30-100x | Maximal Increase (+15-30%) |

Note: Data derived from CHO cell studies [1, 2].[3][4][5] Cytidine feeding is less efficient than Uridine in some CHO lines due to cytidine deaminase activity.

Experimental Protocols

Protocol A: Quantification of Intracellular CTP Pools (Ion-Pair HPLC)

Objective: To determine if CTP availability is the limiting factor in your bioprocess.

Reagents:

-

Mobile Phase A: 10 mM Tetrabutylammonium hydroxide (TBAH), 10 mM KH₂PO₄, 0.25% Methanol, pH 6.9.[6][7]

-

Mobile Phase B: 5.6 mM TBAH, 50 mM KH₂PO₄, 30% Methanol, pH 7.0.[6][7]

-

Extraction Buffer: 0.6 M Perchloric Acid (PCA).

-

Neutralization Buffer: 2 M KOH.

Workflow:

-

Cell Harvest: Rapidly quench metabolism. Centrifuge

cells at 1,000 x g for 1 min at 4°C. Wash once with ice-cold PBS. -

Extraction: Resuspend pellet in 300 µL ice-cold 0.6 M PCA. Vortex vigorously. Incubate on ice for 10 min.

-

Neutralization: Centrifuge at 12,000 x g for 5 min. Transfer supernatant to a new tube. Add 2 M KOH dropwise to reach pH 6.5–7.5 (monitor with pH strips).

-

Precipitation: Incubate on ice for 10 min to precipitate KClO₄. Centrifuge at 12,000 x g for 5 min. Filter supernatant (0.22 µm).

-

HPLC Analysis:

Self-Validation:

-

Internal Standard: Spike samples with a known concentration of a non-endogenous nucleotide (e.g., 5-methyl-CTP) prior to extraction to calculate recovery efficiency. Recovery should be >85%.

Protocol B: Dynamic Feeding Optimization Loop

Objective: To optimize CTP levels without inducing ammonia toxicity (a byproduct of CTPS activity).

Figure 2: Decision matrix for nucleotide precursor feeding.

Troubleshooting & Optimization

If CTP pools are high but sialylation remains low, the bottleneck has shifted downstream.

| Observation | Root Cause | Corrective Action |

| Low CTP, Low Sialylation | Precursor Limitation | Implement Uridine/ManNAc feeding (Protocol B). |

| High CTP, Low CMP-Neu5Ac | CSS Enzyme Limitation | Cell line engineering to overexpress CMP-Sialic Acid Synthetase (CSS). |

| High CMP-Neu5Ac, Low Sialylation | Transport/Transfer Limitation | Overexpress CMP-Sialic Acid Transporter (CST) or specific Sialyltransferase (ST). |

| High Ammonia | CTPS Activity Side-Effect | Switch from Glutamine to Glutamate; optimize Uridine feed rate to prevent excess deamination. |

References

-

Wong, N.S.C., et al. (2010). An investigation of intracellular glycosylation activities in CHO cells: effects of nucleotide sugar precursor feeding.[1][8] Biotechnology and Bioengineering.

-

Kochanowski, N., et al. (2008). Intracellular nucleotide and nucleotide sugar contents of cultured CHO cells: Effects of culture conditions. Journal of Biotechnology.

-

Münster, A.K., et al. (1998). Mammalian cytidine 5'-monophosphate N-acetylneuraminic acid synthetase: a nuclear protein with evolutionarily conserved structural features. Proceedings of the National Academy of Sciences.

-

Sellmeier, M., et al. (2015). Structural and functional characterization of the CMP-sialic acid synthetase.[9][10][11] Journal of Biological Chemistry.

-

Grammel, M., et al. (2013). Intracellular quantification of sialic acid and CMP-sialic acid by LC-MS/MS. Analytical Biochemistry.

Sources

- 1. vanderbilt.edu [vanderbilt.edu]

- 2. mdpi.com [mdpi.com]

- 3. Isolation of new CHO cell mutants defective in CMP-sialic acid biosynthesis and transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isolation of New CHO Cell Mutants Defective in CMP-Sialic Acid Biosynthesis and Transport -Molecules and Cells | Korea Science [koreascience.kr]

- 5. The Golgi CMP-sialic acid transporter: A new CHO mutant provides functional insights - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Analysis of intracellular nucleoside triphosphate levels in normal and tumor cell lines by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. An investigation of intracellular glycosylation activities in CHO cells: effects of nucleotide sugar precursor feeding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Catalytic Cycle of Neisseria meningitidis CMP-Sialic Acid Synthetase Illustrated by High-Resolution Protein Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Sialylation of N-glycans: mechanism, cellular compartmentalization and function - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Researcher's Guide to Synthesizing High-Performance Fluorescent RNA Probes via In Vitro Transcription with Labeled CTP

Abstract

Fluorescently labeled RNA probes are indispensable tools for visualizing nucleic acids in a multitude of applications, including fluorescence in situ hybridization (FISH), Northern blotting, and live-cell imaging.[1][] Direct enzymatic synthesis via in vitro transcription (IVT) offers a robust and flexible method for generating these critical reagents. This guide provides a comprehensive framework for synthesizing RNA probes by incorporating fluorescently labeled Cytidine Triphosphate (CTP). We will delve into the core principles of the methodology, offer detailed, field-tested protocols, and provide critical insights into optimization, quality control, and troubleshooting to ensure the generation of highly specific and brightly fluorescent probes for demanding applications.

The Principle: Enzymatic Synthesis of Fluorescent RNA

The synthesis of a fluorescent RNA probe is fundamentally an enzymatic process where a bacteriophage RNA polymerase (such as T7, SP6, or T3) transcribes a linear DNA template into a complementary single-stranded RNA molecule.[3][4] The fluorescence is introduced by providing a mixture of the four standard nucleotide triphosphates (NTPs) along with a fluorescently-conjugated CTP analog (e.g., Cy3-CTP, Alexa Fluor 555-CTP).

The RNA polymerase, while assembling the new RNA strand, incorporates the fluorescent CTP at positions dictated by the guanine (G) residues in the template DNA strand.[5][6] This results in an RNA probe that is randomly yet evenly labeled along its length, a critical feature for generating strong and consistent signals in hybridization-based assays.

A crucial aspect of this process is the inherent trade-off between labeling density and enzymatic efficiency. While a higher ratio of labeled CTP to unlabeled CTP can increase the probe's fluorescence, an excessive concentration of bulky, modified nucleotides can impede the polymerase's activity, leading to lower yields and truncated transcripts.[7] Therefore, optimizing this ratio is a key determinant of success.[4]

Critical Components and Pre-Experimental Considerations

Success in RNA probe synthesis begins with high-quality starting materials. Each component plays a vital role in the efficiency and outcome of the transcription reaction.

DNA Template: The Blueprint for Your Probe

The quality and design of the DNA template are paramount. The template can be a linearized plasmid or a PCR product, but it must contain a specific promoter sequence (T7, SP6, or T3) upstream of the target sequence.[8]

-

Linearization is Crucial: For plasmid templates, complete linearization with a restriction enzyme downstream of the insert is mandatory.[9] This prevents the polymerase from generating undesirable, long run-on transcripts.

-

Purity Matters: The template must be free of contaminants like RNases, residual salts, and proteins, which can inhibit the transcription reaction. Standard plasmid miniprep or PCR purification kits are generally sufficient.[10]

-

Promoter Integrity: Ensure the promoter sequence is correct and intact. The choice of promoter dictates which RNA polymerase you will use for the reaction.

RNA Polymerase: The Engine of Transcription

Bacteriophage RNA polymerases are highly specific for their respective promoters. T7 RNA polymerase is the most commonly used due to its high processivity and efficiency.[11]

-

Enzyme Fidelity: While robust, phage polymerases can have altered fidelity when incorporating modified nucleotides.[12][13] However, for the purpose of probe synthesis, this is rarely a concern. Studies have shown that T7 RNA polymerase, for instance, incorporates certain fluorescent CTP analogs with high efficiency, sometimes even better than natural CTP.[5][6][14]

-

Enzyme Quality: Always use a high-quality, RNase-free polymerase from a reputable supplier. Enzyme activity is critical for achieving high yields.

Fluorescently Labeled CTP: The Source of Signal

A variety of fluorescent CTP analogs are commercially available, each with distinct spectral properties. The choice of fluorophore should be guided by the imaging system's available lasers and filters.

-

Common Fluorophores: Cyanine dyes (Cy3, Cy5) and Alexa Fluor dyes are popular choices due to their brightness and photostability.[15][16]

-

Optimizing Incorporation Ratio: The manufacturer often provides a recommended ratio of labeled to unlabeled CTP (e.g., 1:3 or 1:2).[8] For many applications, a substitution rate of around 35% provides a good balance between labeling efficiency and RNA yield.[15] However, this can be empirically optimized for your specific template and application.

Table 1: Properties of Common Fluorescently Labeled CTP Analogs

| Fluorophore | Excitation (Ex) Max (nm) | Emission (Em) Max (nm) | Key Features |

| Fluorescein-12-CTP | ~494 | ~520 | Classic green fluorophore; susceptible to photobleaching. |

| Cy3-CTP | ~550 | ~570 | Bright, photostable orange fluorophore; excellent for FISH.[17] |

| Alexa Fluor 555-CTP | ~555 | ~565 | Very bright and photostable; structural analog to Cy3.[15] |

| Cy5-CTP | ~649 | ~670 | Bright, far-red fluorophore; good for multiplexing.[7] |

| Alexa Fluor 647-CTP | ~650 | ~668 | Extremely bright and photostable far-red dye.[18] |

Experimental Workflow and Protocols

The following section provides a detailed, step-by-step guide to synthesizing, purifying, and quantifying your fluorescent RNA probe.

Visualizing the Workflow

The entire process, from template DNA to a purified, application-ready RNA probe, can be summarized in the following workflow.

Caption: Workflow for fluorescent RNA probe synthesis.

Protocol: In Vitro Transcription Reaction

This protocol is designed for a standard 20 µL reaction. It should be assembled at room temperature, but keep enzymes and NTPs on ice.

Rationale: Assembling the reaction at room temperature can prevent precipitation of the DNA template by spermidine in the reaction buffer. However, enzymes should be kept cold to maintain activity.

-

Thaw Reagents: Thaw the reaction buffer, NTPs, and DNA template. Keep the RNA polymerase mix and RNase inhibitor on ice.

-

Assemble Reaction: In an RNase-free microfuge tube, add the following components in order:

| Component | Volume | Final Concentration |

| RNase-Free Water | Up to 20 µL | - |

| 10X Transcription Buffer | 2 µL | 1X |

| 100 mM ATP | 2 µL | 10 mM |

| 100 mM GTP | 2 µL | 10 mM |

| 100 mM UTP | 2 µL | 10 mM |

| 10 mM CTP | 1.5 µL | 0.75 mM |

| 1 mM Fluorescent-CTP | 2.5 µL | 0.125 mM |

| Linearized DNA Template | X µL | 0.5 - 1.0 µg |

| RNase Inhibitor | 1 µL | 40 units |

| T7 RNA Polymerase Mix | 2 µL | - |

| Total Volume | 20 µL |

-

Mix and Incubate: Mix the components gently by flicking the tube, then centrifuge briefly to collect the reaction at the bottom. Incubate the reaction at 37°C for 2 hours.[9] For some templates, extending the incubation to 4 hours may increase yield.

Protocol: Template Removal and Probe Purification

After transcription, the DNA template must be removed, and the unincorporated nucleotides must be separated from the RNA probe.

-

DNase I Treatment: Add 2 µL of RNase-free DNase I to the 20 µL transcription reaction. Mix gently and incubate at 37°C for 15-30 minutes.[9]

-

Rationale: This step efficiently degrades the DNA template, preventing it from interfering with downstream hybridization applications.

-

-

Spin Column Purification: Use an RNA cleanup spin column (e.g., from a standard kit) for purification. a. Add 80 µL of RNase-free water to the 22 µL reaction to bring the volume to ~100 µL. b. Add 350 µL of binding buffer (containing ethanol) and mix well. c. Apply the mixture to the spin column and centrifuge according to the manufacturer's protocol. d. Perform the recommended wash steps (typically with an ethanol-based wash buffer). e. Perform a final "dry spin" to remove all residual ethanol. f. Elute the purified RNA probe by adding 30-50 µL of RNase-free water to the center of the membrane and centrifuging.

Quality Control and Quantification

Properly assessing the yield, purity, and labeling efficiency of your probe is essential for reproducible results.

Spectrophotometric Analysis

Use a spectrophotometer (e.g., NanoDrop) to measure absorbance at 260 nm (for nucleic acid) and at the excitation maximum of your chosen dye (A_dye).

-

Purity Ratios: The A260/A280 ratio should be ~2.0 for pure RNA.[19] A lower ratio may indicate protein contamination. The A260/A230 ratio should ideally be between 2.0-2.2, indicating freedom from organic contaminants.

-

Calculating RNA Concentration: The concentration (in µg/mL) is calculated as: A260 * 40.

-

Calculating Degree of Labeling (DOL): The DOL, or dye-to-base ratio, estimates the frequency of fluorophore incorporation.

-

Correct A260: The dye also absorbs at 260 nm, so its contribution must be subtracted. Corrected A260 = A260_measured - (A_dye * CF260) (The Correction Factor, CF260, is specific to the dye and is provided by the fluorophore manufacturer; for Cy3, it is often ~0.08).[20]

-

Calculate Molar Concentrations: [RNA] (M) = (Corrected A260 * 40) / (Average MW of RNA base * Probe Length) [Dye] (M) = A_dye / ε_dye (ε_dye is the molar extinction coefficient of the dye at its A_max, provided by the manufacturer).

-

Calculate DOL: DOL = [Dye] / [RNA]

-

Gel Electrophoresis

Running a small amount of your purified probe on a denaturing agarose or polyacrylamide gel is a crucial quality control step.

-

Expected Result: A successful synthesis should yield a sharp, distinct band at the expected molecular weight.

-

Troubleshooting with Gels: A smear below the main band indicates degradation or premature termination. A band that runs higher than expected or remains in the well could indicate that the DNA template was not fully removed.

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No RNA Yield | 1. Degraded or impure DNA template.[21] 2. RNase contamination. 3. Inactive enzyme or expired reagents. 4. Incorrect ratio of labeled to unlabeled CTP (too high).[7] | 1. Re-purify template; confirm linearization on a gel. 2. Use RNase-free tips, tubes, and water. Wear gloves. 3. Use fresh reagents and enzyme. 4. Decrease the proportion of fluorescent CTP; try a 1:4 or 1:5 ratio. |

| Smear on Gel | 1. RNase degradation. 2. Premature termination of transcription. 3. Template has strong secondary structures. | 1. Repeat synthesis with strict RNase-free technique. 2. Check NTP quality; ensure optimal Mg2+ concentration as per kit. 3. Increase incubation temperature slightly (e.g., to 42°C), though this may reduce overall yield. |

| Probe Signal is Weak in Application (e.g., FISH) | 1. Low incorporation efficiency (low DOL). 2. Probe degradation during hybridization or washing steps. 3. Photobleaching during imaging. | 1. Increase the ratio of fluorescent CTP to unlabeled CTP. Re-quantify DOL. 2. Ensure hybridization and wash buffers are RNase-free. 3. Use an anti-fade mounting medium. Use fluorophores known for high photostability (e.g., Alexa Fluor dyes).[22] |

References

-

Stengel, G., Urban, M., Purse, B. W., & Kuchta, R. D. (2010). Incorporation of the fluorescent ribonucleotide analogue tCTP by T7 RNA polymerase. Analytical Chemistry, 82(3), 1082–1089. [Link]

-

Stengel, G., Urban, M., Purse, B. W., & Kuchta, R. D. (2010). Incorporation of the fluorescent ribonucleotide analogue tCTP by T7 RNA polymerase. National Center for Biotechnology Information. [Link]

-

Harris, K., & Vrielink, A. (2018). Base modifications affecting RNA polymerase and reverse transcriptase fidelity. National Center for Biotechnology Information. [Link]

-

Jena Bioscience. (n.d.). HighYield T7 AZDye555 RNA Labeling Kit (CTP-based). Jena Bioscience. [Link]

-

Harris, K., & Vrielink, A. (2019). Base modifications affecting RNA polymerase and reverse transcriptase fidelity. PacBio. [Link]

-

Singer, R. H. (1998). Singer Lab Protocols: Preparation of Probes for In Situ Hybridization. Albert Einstein College of Medicine. [Link]

-

Stengel, G., et al. (2010). Incorporation of the Fluorescent Ribonucleotide Analogue tCTP by T7 RNA Polymerase. Analytical Chemistry. [Link]

-

Batey, R. T., et al. (2014). Native Purification and Labeling of RNA for Single Molecule Fluorescence Studies. Methods in Molecular Biology. [Link]

-

Batey, R. T., et al. (2015). RNA complex purification using high-affinity fluorescent RNA aptamer tags. RNA. [Link]

-

Alexandrov, K., et al. (2000). Chemical Methods of DNA and RNA Fluorescent Labeling. Nucleic Acids Research. [Link]

-

Asare-Okai, P. N., et al. (2014). Site-specific fluorescence labelling of RNA using bio-orthogonal reaction of trans-cyclooctene and tetrazine. Chemical Communications. [Link]

-

Lee, J. H., et al. (2023). Real-time monitoring strategies for optimization of in vitro transcription and quality control of RNA. Frontiers in Bioengineering and Biotechnology. [Link]

-

Batey, R. T., et al. (2014). Native purification and labeling of RNA for single molecule fluorescence studies. National Center for Biotechnology Information. [Link]

-

Varghese, B. A., et al. (2022). Improving the fidelity of uridine analog incorporation during in vitro transcription. bioRxiv. [Link]

-

Herten, D. P., et al. (2015). Optimized incorporation of an unnatural fluorescent amino acid affords measurement of conformational dynamics governing high-fidelity DNA replication. Journal of Biological Chemistry. [Link]

-

Valones, M. A. A., et al. (2026). Fluorescent Probes for the Quantification of RNA by Real-Time qPCR. Methods in Molecular Biology. [Link]

-

Wang, Y., et al. (2020). Incorporation of isotopic, fluorescent, and heavy-atom-modified nucleotides into RNAs by position-selective labeling of RNA. National Center for Biotechnology Information. [Link]

-

Institute for Systems Biology. (2005). Protocol: Direct Incorporation of Cy3/Cy5 During Reverse Transcription. Institute for Systems Biology. [Link]

-

Armitage, B. A., et al. (2025). Fluorogenic Covalent Probes for RNA. bioRxiv. [Link]

-

Hocek, M., et al. (2018). dUTPs conjugated with zwitterionic Cy3 or Cy5 fluorophore analogues are effective substrates for DNA amplification and labelling by Taq polymerase. National Center for Biotechnology Information. [Link]

-

Wang, Y., et al. (2020). Incorporation of isotopic, fluorescent, and heavy-atom-modified nucleotides into RNAs by position-selective labeling of RNA. OSTI.GOV. [Link]

-

Hocek, M., et al. (2019). Enzymatic Synthesis of Base-Modified RNA by T7 RNA Polymerase. Accounts of Chemical Research. [Link]

-

Gooding, J. J., et al. (2018). Absolute Quantification of RNA Molecules Using Fluorescence Correlation Spectroscopy with Certified Reference Materials. Analytical Chemistry. [Link]

-

Jena Bioscience. (n.d.). Random RNA Labeling (in vitro Transcription-based). Jena Bioscience. [Link]

-

Jena Bioscience. (n.d.). Fluorescent in vitro Transcription Labeling Kits. Jena Bioscience. [Link]

-

OZ Biosciences. (2025). mRNA and LNPs: A guide to fluorescent labeling to enhance research. OZ Biosciences. [Link]

-

ResearchGate. (2015). Why are fluorescent UTPs not being incorporated into in vitro transcription reaction?. ResearchGate. [Link]

-

QIAGEN. (n.d.). RNA quantification and quality assessment techniques. QIAGEN. [Link]

-

PCR Biosystems. (n.d.). What troubleshooting is there for low cDNA yield?. PCR Biosystems. [Link]

-

Valones, M. A. A., et al. (2026). Fluorescent Probes for the Quantification of RNA by Real-Time qPCR. ResearchGate. [Link]

-

Bio-Synthesis, Inc. (n.d.). Alexa Dye Oligo Labeling. Bio-Synthesis, Inc.. [Link]

-

Araceli Biosciences. (2021). Fluorescent In Situ Hybridization. Araceli Biosciences. [Link]

-

Jena Bioscience. (n.d.). Fluorescent Nucleotides for RNA Labeling. Jena Bioscience. [Link]

-

O'Connor, C. (2017). Fluorescence In Situ Hybridization (FISH) and Its Applications. National Center for Biotechnology Information. [Link]

-

Chen, J., et al. (2023). Live cell imaging of DNA and RNA with fluorescent signal amplification and background reduction techniques. Frontiers in Cell and Developmental Biology. [Link]

-

Gaus, K., et al. (2022). Sequence-dependence of Cy3 and Cy5 dyes in 3ʹ terminally-labeled single-stranded DNA. Scientific Reports. [Link]

-

JoVE. (2021). Video: FISH - Fluorescent In-situ Hybridization. JoVE. [Link]

-

Jena Bioscience. (n.d.). Cy3 NT Labeling Kit. Jena Bioscience. [Link]

-

Bio-Techne. (n.d.). RNAscope ISH Troubleshooting. Bio-Techne. [Link]

-

CD Genomics. (n.d.). How to Troubleshoot Sequencing Preparation Errors (NGS Guide). CD Genomics. [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 3. Random RNA Labeling (in vitro Transcription-based) - Jena Bioscience [jenabioscience.com]

- 4. Fluorescent in vitro Transcription Labeling Kits - Jena Bioscience [jenabioscience.com]

- 5. Incorporation of the fluorescent ribonucleotide analogue tCTP by T7 RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Incorporation of the fluorescent ribonucleotide analogue tCTP by T7 RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 6-bnz-camp.com [6-bnz-camp.com]

- 8. apexbt.com [apexbt.com]

- 9. In vitro Transcription for RNA in situ Probes [kingsley.stanford.edu]

- 10. researchgate.net [researchgate.net]

- 11. trilinkbiotech.com [trilinkbiotech.com]

- 12. Base modifications affecting RNA polymerase and reverse transcriptase fidelity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pacb.com [pacb.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. HighYield T7 AZDye555 RNA Labeling Kit (CTP-based), Fluorescent in vitro Transcription Labeling Kits - Jena Bioscience [jenabioscience.com]

- 16. ozbiosciences.com [ozbiosciences.com]

- 17. Fluorescent Nucleotides for RNA Labeling - Jena Bioscience [jenabioscience.com]

- 18. Labeling Oligonucleotides and Nucleic Acids—Section 8.2 | Thermo Fisher Scientific - SG [thermofisher.com]

- 19. bio.davidson.edu [bio.davidson.edu]

- 20. jenabioscience.com [jenabioscience.com]

- 21. pcrbio.com [pcrbio.com]

- 22. Alexa Dye Oligo Labeling - Bio-Synthesis, Inc. [biosyn.com]

Application Note: Stoichiometric Optimization of CTP in In Vitro Transcription

Balancing Yield, Fidelity, and Immunogenicity in Therapeutic mRNA Synthesis

Executive Summary

In the production of therapeutic mRNA, Cytidine Triphosphate (CTP) concentration is a frequently overlooked variable that critically influences both transcriptional yield and product purity. While Guanosine Triphosphate (GTP) is often the focus due to capping requirements (ARCA/CleanCap), CTP depletion or imbalance is a primary driver of transcriptional pausing , which leads to the formation of double-stranded RNA (dsRNA)—a potent immunogenic impurity.

This guide provides a technical framework for optimizing CTP concentrations in T7 RNA Polymerase (T7 RNAP) reactions. It moves beyond standard "1 mM" protocols to high-yield, low-immunogenicity workflows suitable for pre-clinical and clinical development.

Mechanistic Insight: The CTP-Elongation Nexus

The Kinetic Checkpoint

T7 RNAP exhibits a high Michaelis constant (

-

Sufficient CTP: The polymerase translocates smoothly.

-

Limiting CTP: The polymerase stalls. A stalled complex is thermodynamically unstable and prone to:

-

Backtracking: The enzyme slides backward, exposing the 3' end of the nascent RNA.

-

RNA-Dependent RNA Polymerase (RdRp) Activity: The enzyme uses the transcript itself as a template, extending the 3' end to form a hairpin (dsRNA).

-

Abortive Termination: Release of truncated transcripts (n-1, n-2 products).

-

The "Depletion-Immunogenicity" Hypothesis

Contrary to older radiolabeling protocols that limit "cold" CTP to increase specific activity, therapeutic mRNA production requires excess CTP . Depletion of CTP relative to other NTPs forces the enzyme into the "Stalled/Backtracking" state, directly increasing the population of immunogenic dsRNA byproducts.

Visualization: T7 RNAP Kinetic Pathway

The following diagram illustrates the decision nodes where CTP concentration determines the fate of the mRNA transcript.

Figure 1: Kinetic decision points in T7 transcription. CTP depletion forces the transition from productive elongation to stalling, increasing dsRNA formation.

Critical Parameters and Optimization

Stoichiometry vs. Template Composition

Standard protocols recommend equimolar NTPs (e.g., 5 mM each). However, consumption is template-dependent.

-

G-Rich Templates: If the coding sequence (CDS) has high GC content, CTP is consumed faster than ATP or UTP.

-

Recommendation: Calculate the A:C:G:U ratio of your template. If C > 25%, increase initial CTP concentration by 20-30% relative to ATP/UTP to prevent late-stage depletion.

The Magnesium ( ) Balance

NTPs chelate magnesium. The active substrate for T7 RNAP is the

-

Rule of Thumb: Free

must be maintained at ~4–10 mM excess over total NTP concentration. -

Risk: Excess free

(>40 mM total) stabilizes dsRNA secondary structures, encouraging byproduct formation. -

Calculation:

.

Comparative Concentration Table

| Parameter | Standard Protocol (Research) | High-Yield / Therapeutic Protocol | Rationale |

| CTP Conc. | 1.0 – 2.0 mM | 5.0 – 8.0 mM | Prevents pausing; maximizes yield. |

| ATP/UTP Conc. | 1.0 – 2.0 mM | 5.0 – 8.0 mM | Equimolar to CTP (unless template biased). |

| GTP Conc. | 1.0 – 2.0 mM | Variable (see below) | Depends on Capping Strategy. |

| Capping | ARCA (4:1 ratio) | CleanCap® (AG/AU) | CleanCap allows high GTP/CTP for yield. |

| Total Mg²⁺ | 15 – 20 mM | 30 – 50 mM | Must scale with total NTPs to maintain catalysis. |

| Yield | ~1 mg/mL | 4 – 6 mg/mL | High substrate load drives kinetics. |

Protocol: High-Yield CTP-Optimized Synthesis

This protocol utilizes a high CTP concentration (8 mM) balanced with N1-methylpseudouridine (N1mΨ) for reduced immunogenicity.

Reagent Preparation

-

100 mM CTP Stock: Dissolve CTP (Na-salt) in nuclease-free water. Critical: Adjust pH to 7.5 using 2M Tris-base or NaOH. Acidic CTP will precipitate DNA and inhibit the enzyme.

-

10X Reaction Buffer: 400 mM Tris-HCl (pH 8.0), 20 mM Spermidine, 100 mM DTT.

-

Magnesium Acetate (1 M): Preferred over

for lower chloride ion inhibition at high concentrations.

Reaction Setup (20 µL Scale)

Perform at Room Temperature to prevent precipitation of Spermidine-DNA complexes.

| Component | Volume (µL) | Final Conc. | Notes |

| Nuclease-free Water | to 20 µL | - | - |

| 10X Reaction Buffer | 2.0 | 1X | - |

| ATP (100 mM) | 1.6 | 8 mM | - |

| CTP (100 mM) | 1.6 | 8 mM | Optimized for Yield |

| N1mΨTP (100 mM) | 1.6 | 8 mM | Replaces UTP |

| GTP (100 mM) | 1.6 | 8 mM | Assumes CleanCap AG usage |

| CleanCap AG (100 mM) | 0.8 | 4 mM | Optional; adjust GTP if using ARCA |

| Magnesium Acetate (1 M) | 1.0 | 50 mM | Ratio ~1.25 : 1 (Mg:NTP) |

| Pyrophosphatase (0.1 U/µL) | 0.5 | 0.0025 U/µL | Hydrolyzes inhibitory PPi |

| RNase Inhibitor | 0.5 | 1 U/µL | - |

| Linearized DNA (1 µg/µL) | 1.0 | 50 ng/µL | Pure, phenol-chloroform extracted |

| T7 RNA Polymerase (High Conc) | 1.0 | ~15 U/µL | - |

Execution

-

Assembly: Add components in the order listed. Add Mg(OAc)₂ after water/buffer but before NTPs to prevent precipitation. Add T7 RNAP last.

-

Incubation: Incubate at 37°C for 2–3 hours .

-

Note: For CTP-optimized reactions, longer incubation (up to 4h) is possible as reagents are not depleted quickly.

-

-

DNase Treatment: Add 2 U DNase I; incubate 15 min at 37°C.

-

Purification: Lithium Chloride (LiCl) precipitation or Tangential Flow Filtration (TFF) is recommended to remove excess NTPs and short abortive transcripts.

Advanced Workflow: Fed-Batch Optimization

For industrial manufacturing, a "Fed-Batch" approach prevents CTP depletion without the initial toxicity of extremely high salt concentrations.

Figure 2: Fed-batch workflow. Active monitoring prevents CTP depletion, sustaining elongation and minimizing dsRNA formation.

Troubleshooting CTP-Related Issues

| Symptom | Probable Cause | Corrective Action |

| Low Yield | pH drift due to acidic CTP stock. | Verify CTP stock pH is 7.0–8.0. T7 RNAP is highly pH sensitive. |

| High dsRNA (Immunogenicity) | CTP depletion causing stalling. | Increase initial CTP concentration or switch to Fed-Batch. |

| Smear on Gel (Degradation) | Magnesium-induced hydrolysis.[2] | Reduce incubation time or slightly lower Mg²⁺ (maintain 1:1.2 ratio). |

| Precipitate in Tube | Mg-Pyrophosphate insolubility. | Ensure Pyrophosphatase is fresh and active. |

References

-

Gholamalipour, Y., et al. (2018).

- Source: Nucleic Acids Research.

-

Mu, X., et al. (2018).An Origin of the Immunogenicity of In Vitro Transcribed RNA. (Discusses dsRNA mechanisms).

- Source: Nucleic Acids Research.

-

Henderson, J.M., et al. (2021).Cap 1 Messenger RNA Synthesis with Co-transcriptional CleanCap® Analog by T7 RNA Polymerase.

- Source: Current Protocols.

-

Wu, M.J., et al. (2020).Impact of Starting Nucleotide on T7 RNA Polymerase Transcription.

- Source: Molecular Therapy - Nucleic Acids.

-

Thermo Fisher Scientific.In Vitro Transcription Technical Guide.

- Source: Thermo Fisher.

Sources

Troubleshooting & Optimization

Troubleshooting low yield in in vitro transcription due to CTP degradation.

Topic: Troubleshooting Low Yield Due to CTP Degradation

Welcome to the Advanced IVT Troubleshooting Hub. Status: Senior Scientist Available Case ID: CTP-DEG-001

Executive Summary

In vitro transcription (IVT) reactions using T7, T3, or SP6 RNA polymerases are robust, yet they are kinetically sensitive to the integrity of Nucleoside Triphosphates (NTPs). While researchers often suspect enzyme failure or template degradation first, Cytidine Triphosphate (CTP) degradation is a silent yield-killer, particularly for G-rich templates (e.g., mRNA therapeutics with high GC content).

This guide addresses the specific kinetic and chemical failures caused by CTP hydrolysis (CTP

Part 1: The Diagnostic Framework

Before adjusting your reaction, you must confirm that CTP is the root cause. Low yield is a symptom; we need to identify the pathology.

Phase 1: The Triage (Is it the Enzyme, Template, or Nucleotide?)

Q: My yield is 20% of expected. How do I know if it's CTP degradation versus a bad T7 polymerase?

A: Perform a "Limiting Reagent Substitution" test.

T7 RNA Polymerase has a

The Diagnostic Workflow:

Figure 1: Decision tree for isolating CTP failure from enzyme or template issues.

Part 2: The Chemistry of CTP Instability

Q: Why does CTP degrade, and why does it stop the reaction?

A: CTP degradation is primarily driven by hydrolysis of the triphosphate chain, converting CTP to CDP (diphosphate) and CMP (monophosphate).

-

The Kinetic Trap (Mechanism): T7 RNA Polymerase selects nucleotides based on base-pairing geometry and the triphosphate moiety.

-

Active CTP: Enters the active site

Nucleophilic attack by 3'-OH of RNA -

Degraded CDP: Can enter the active site (reversible binding) but lacks the

phosphate bond energy required for catalysis. It occupies the slot, preventing active CTP from binding (Competitive Inhibition).

-

-

The "G-Rich" Vulnerability: If your transcript is GC-rich (common in structural RNAs or optimized mammalian vectors), the demand for CTP is disproportionately high. Even a 20% degradation in CTP concentration can drop effective yields by >50% due to the stalling of the polymerase at Cytosine positions.

Q: Does pH affect CTP stability? A: Yes. Nucleotides are most stable at pH 7.5–8.0 (at -20°C). Acidic conditions accelerate hydrolysis of the glycosidic bond (base loss), while alkaline conditions promote phosphate hydrolysis.

Data: NTP Stability Profile

| Parameter | Optimal Condition | Danger Zone | Impact of CTP Degradation |

| pH | 7.5 – 8.0 | < 7.0 or > 9.0 | Hydrolysis to CDP (Reaction Inhibition) |

| Storage | -20°C or -80°C | Freeze/Thaw Cycles (>5) | 5-10% loss per cycle |

| Concentration | 5–10 mM (final) | < 2 mM | Below |

| Mg²⁺ Ratio | 1:1 to 1.2:1 (Mg:NTP) | Excess Free NTP | Free NTPs chelate Mg²⁺, stopping catalysis |

Part 3: Protocols & Solutions

Protocol A: The Magnesium-Optimization Rescue

Use this if you suspect mild CTP degradation but cannot buy fresh reagents immediately.

Rationale: As NTPs hydrolyze, they release inorganic phosphate (Pi) and lose their ability to chelate Magnesium. However, the active reaction requires a precise balance of free Mg²⁺. If CTP degrades to CDP, the chelation dynamic changes. You must re-titrate Mg²⁺ to favor the remaining active CTP.

Steps:

-

Standard: 20 mM MgCl₂ for 20 mM Total NTPs (5 mM each).

-

The Gradient: Set up 4 small-scale (10 µL) reactions with varying MgCl₂:

-

12 mM

-

18 mM

-

24 mM

-

30 mM

-

-

Incubate: 37°C for 2 hours.

-

Analyze: Run 2 µL on a denaturing urea-PAGE gel.

-

Result: If the 24mM or 30mM lane shows a sharp band while lower concentrations show smears, your CTP was limiting/degraded, and excess Mg²⁺ helped drive the kinetics of the remaining intact CTP.

-

Protocol B: The "Functional Purity" Check (HPLC Alternative)

Most labs lack HPLC. Use this functional assay.

-

Template: Use a short, linearized DNA template (e.g., 500 bp) with a known sequence.

-

Reaction: Standard IVT setup.

-

Variable: Titrate the suspect CTP against a known good NTP (e.g., ATP) in separate tubes.

-

Tube A: 5 mM ATP / 0.5 mM Suspect CTP / 5 mM GTP / 5 mM UTP

-

Tube B: 0.5 mM ATP / 5 mM Suspect CTP / 5 mM GTP / 5 mM UTP

-

-

Logic:

-

If Tube A produces almost no RNA (compared to Tube B), your CTP is effectively "dead" or inhibitory. T7 RNAP requires high concentrations of the initiating nucleotide (usually G) and the elongating nucleotides. If CTP is the bottleneck, the reaction will stall at the first C-incorporation site.

-

Part 4: Visualizing the Mechanism

The following diagram illustrates why CDP (degraded CTP) is not just a "missing ingredient" but an active inhibitor in the T7 Transcription Cycle.

Figure 2: Kinetic competition between intact CTP and degraded CDP in the T7 active site.

Part 5: FAQs

Q: Can I compensate for degraded CTP by just adding more of the bad stock? A: No. Adding more degraded stock increases the concentration of CDP and inorganic phosphate/pyrophosphate byproducts. These are inhibitors. You must replace the stock with a fresh, high-purity (>99%) aliquot.

Q: My RNA has a smear at the bottom of the gel. Is this CTP degradation? A: Likely, yes. "Smearing" often indicates abortive cycling or premature termination.[1] If CTP is limiting, the polymerase falls off the template whenever it hits a string of Cytosines (e.g., a "CCCCC" motif). This results in a population of truncated RNA fragments rather than full-length product.

Q: How should I store my CTP to prevent this? A:

-

Aliquot immediately: Never freeze-thaw the master stock more than 3 times.

-

Buffer: Store in a buffered solution (Tris-HCl pH 7.5), not water. Water absorbs CO₂ from the air, becoming acidic (pH ~5.5), which accelerates hydrolysis.

-

Neutralization: If using unbuffered NTP solutions, verify pH is >7.0 before adding to the reaction.

References

-

New England Biolabs (NEB). T7 RNA Polymerase Reaction Conditions and Kinetics. Source:

-

Thermo Fisher Scientific. Troubleshooting In Vitro Transcription: Nucleotide Limitations. Source:

-

Jia, Y., & Patel, S. S. (1997).Kinetic mechanism of transcription initiation by bacteriophage T7 RNA polymerase. Biochemistry.

values and sensitivity to NTP concentration). Source: -

Chamberlin, M., & Ring, J. (1973). Characterization of T7 Specific RNA Polymerase: General Properties of the Enzymatic Reaction. Journal of Biological Chemistry. (Foundational text on Mg2+ and ionic strength requirements). Source:

Sources

Technical Support Center: Optimizing CTP (dCTP) Concentration for PCR Specificity

Subject: Troubleshooting PCR Specificity via Nucleotide Pool Optimization Ticket ID: PCR-OPT-dNTP-001 Support Level: Tier 3 (Advanced Application Support)

Initial Assessment & Terminology Clarification

User Query: "How do I optimize CTP concentration to improve PCR specificity?"

Critical Distinction (CTP vs. dCTP): Before proceeding, we must distinguish between the two forms of cytosine nucleotides.

-

dCTP (Deoxycytidine triphosphate): The substrate used in standard PCR.[1][2] This is likely what you need to optimize.

-

rCTP (Cytidine triphosphate): A ribonucleotide used in in vitro transcription (IVT).[1] Note: High levels of rCTP contamination in PCR can inhibit Taq polymerase.[1]

This guide focuses on optimizing dCTP (and total dNTP) concentrations to resolve specificity issues such as non-specific banding, smearing, and high-GC amplification failure.

The Mechanism: Why Nucleotide Concentration Dictates Specificity[1]

Specificity in PCR is a thermodynamic balancing act.[1] The concentration of dCTP (and other dNTPs) directly impacts the availability of free Magnesium ions (

The "Tug-of-War" Effect

dNTPs are strong chelators of

-

High dNTPs (Standard 200 µM): High yield, but lower fidelity.[5] The abundance of nucleotides drives the reaction forward rapidly, often extending mismatched primers (non-specific amplification).

-

Low dNTPs (50–100 µM): High specificity.[1] The polymerase is "starved" slightly, reducing the rate of polymerization. This allows the enzyme's proofreading mechanisms (if present) to reject mismatches and prevents the extension of non-specific primer binding.[1]

Visualizing the Interaction

Figure 1: The equilibrium between dNTPs and Magnesium. Excess dNTPs sequester Mg2+, altering enzyme activity and reducing specificity.[2]

Troubleshooting Guide: Diagnosing dNTP-Related Issues

Use this decision matrix to determine if dCTP/dNTP optimization is the solution for your specific symptoms.

| Symptom | Likely dNTP Cause | Recommended Action |

| Smearing / Ghost Bands | Excess dNTPs. High concentrations stabilize mismatched primer binding.[1][6][7] | Reduce dNTPs to 50 µM each. |

| High GC Failure | dCTP Depletion / Secondary Structure. GC-rich regions deplete dGTP/dCTP pools faster or form structures.[1] | Use 7-deaza-dGTP or increase dCTP specifically (unbalanced pool). |

| Low Fidelity (Mutations) | Pool Imbalance. Excess of one dNTP (e.g., dCTP) forces misincorporation (e.g., C pairing with A). | Ensure Equimolar concentrations (1:1:1:1). |

| No Product | Mg2+ Depletion. You increased dNTPs without increasing Mg2+. | Titrate Mg2+ up by 0.5 mM increments. |

Step-by-Step Protocols

Protocol A: The "Low dNTP" Strategy for High Specificity

Best for: Eliminating non-specific bands in standard PCR.[1]

-

Prepare a 10X Buffer without Mg2+ : This allows independent titration.[1]

-

Dilute dNTP Mix : Instead of the standard 10 mM stock, create a 2 mM working stock (0.5 mM of each dNTP).

-

Reaction Setup (50 µL volume):

-

Standard: 5 µL of 2 mM stock = 200 µM final conc.[1]

-

High Specificity: 1.25 µL of 2 mM stock = 50 µM final conc.

-

-

Adjust Mg2+ :

-

Cycle : Reduce extension time slightly, as lower substrate concentration may slow the enzyme, but specificity will increase drastically.

Protocol B: The "Checkerboard" Titration (Mg2+ vs. dNTP)

Best for: New assay development where specificity is critical.[1]

Perform a 3x3 matrix experiment.

| 1.0 mM MgCl2 | 1.5 mM MgCl2 | 2.5 mM MgCl2 | |

| 50 µM dNTPs | High Specificity / Low Yield | Balanced | Risk of Smearing |

| 200 µM dNTPs | Inhibited (No Product) | Standard Condition | High Yield / Low Specificity |

| 500 µM dNTPs | Inhibited | Inhibited | Long-Range PCR Only |

Advanced Optimization: GC-Rich Templates

For templates with >65% GC content, dCTP and dGTP are consumed at higher rates, and secondary structures (hairpins) inhibit the polymerase.

The "7-deaza" Substitution: Instead of simply increasing dCTP, replace the dGTP in your mix with 7-deaza-dGTP at a 3:1 ratio (3 parts 7-deaza : 1 part standard dGTP). This destabilizes Hoogsteen base pairing (secondary structures) without altering hybridization specificity [1].[1]

Workflow Visualization for GC-Rich Optimization:

Figure 2: Logical workflow for optimizing nucleotide chemistry in GC-rich scenarios.

Frequently Asked Questions (FAQs)

Q: Can I use rCTP (ribonucleotide) to improve specificity? A: Generally, no. rNTPs are not substrates for standard Taq or Pfu polymerases and can act as competitive inhibitors. However, some "Hot Start" formulations use modified dNTPs (like dCTPαS ) which degrade at high temperatures to release the active substrate, reducing non-specific priming at room temperature [2].

Q: I see "Ghost Bands" (faint non-specific bands). Should I lower dCTP? A: Yes. Lowering the total dNTP pool to 50–100 µM reduces the enzyme's processivity on mismatched primer-template complexes.[1] This forces the enzyme to dissociate rather than extend a mismatch.[1]

Q: My PCR product is 5kb. Can I still use low dNTPs? A: Proceed with caution. Long-range PCR requires higher dNTP concentrations (300–500 µM) to ensure the reaction doesn't run out of substrate.[1] In this case, improve specificity by increasing the annealing temperature rather than lowering dNTPs [3].

References

Sources

- 1. youtube.com [youtube.com]

- 2. yeasenbio.com [yeasenbio.com]

- 3. static1.squarespace.com [static1.squarespace.com]

- 4. PCR Troubleshooting [caister.com]

- 5. neb.com [neb.com]

- 6. neb.com [neb.com]

- 7. neb.com [neb.com]

- 8. Polymerase Chain Reaction: Basic Protocol Plus Troubleshooting and Optimization Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bio-rad.com [bio-rad.com]

Technical Support Center: The Impact of CTP Purity on Enzymatic Reactions

Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical role that Cytidine Triphosphate (CTP) purity plays in the efficiency and outcome of enzymatic reactions. Here, we address common questions and provide in-depth troubleshooting guides to help you resolve specific issues you may encounter in your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section covers the fundamental concepts regarding CTP purity and its general impact on common enzymatic applications.

Q1: What is CTP, and why is its purity so crucial for my experiments?

A: Cytidine Triphosphate (CTP) is an essential nucleotide that serves as a fundamental building block for RNA synthesis by RNA polymerases[][2]. It also plays a vital role in various other cellular processes, including phospholipid biosynthesis[3]. The purity of your CTP is critical because enzymatic reactions are highly specific. Contaminants can interfere with the reaction, leading to a range of problems from reduced yield to complete reaction failure[].

Q2: What are the most common contaminants in CTP preparations?

A: CTP preparations can contain several types of impurities:

-

Degradation Products: The most common contaminants are the hydrolysis products of CTP, namely Cytidine Diphosphate (CDP) and Cytidine Monophosphate (CMP)[4]. These arise from the breakdown of the triphosphate chain.

-

Other Nucleotides: Contamination with other ribonucleoside triphosphates (ATP, GTP, UTP) or, more critically, deoxyribonucleoside triphosphates (dCTP, dATP, etc.) can occur during manufacturing or due to cross-contamination in the lab[5].

-

Synthesis Byproducts: Remnants from the chemical synthesis of CTP can include various organic molecules and salts[4].

-

Heavy Metals and Ions: Certain ions can inhibit enzyme function. For instance, excess magnesium can affect reaction stringency, while other metal ions might directly inhibit the polymerase[6].

Q3: How do these contaminants specifically affect enzymatic reactions like in vitro transcription (IVT)?

A: Contaminants interfere in several ways:

-

Competitive Inhibition: CDP and CMP can act as competitive inhibitors for RNA polymerase, binding to the active site but not allowing for the extension of the RNA chain. This reduces the overall rate of transcription and lowers the yield of your target RNA[4].

-

Chain Termination: Deoxyribonucleotides (like dCTP) are particularly problematic. If an RNA polymerase mistakenly incorporates a dNTP, it can lead to premature chain termination because dNTPs lack the 2'-hydroxyl group necessary for forming the next phosphodiester bond[7].

-

Altered Enzyme Activity: Even subtle imbalances in the nucleotide pool can be mutagenic and affect the fidelity of polymerases[5][8]. Some contaminants may also alter the optimal reaction conditions, leading to suboptimal enzyme performance.

-

Reduced Yield and Quality: The presence of impurities, such as abortive transcripts or double-stranded RNA byproducts, can significantly lower the yield of full-length, functional mRNA and may trigger unwanted cellular immune responses[9].

Q4: What are the best practices for storing and handling CTP to maintain its purity?

A: Proper storage and handling are essential to prevent degradation.

-

Storage Temperature: For long-term storage, CTP solutions should be kept at -80°C. For routine use, -20°C is acceptable for shorter periods[4].

-

Aliquotting: To avoid multiple freeze-thaw cycles, which can accelerate hydrolysis, it is highly recommended to aliquot your CTP stock into smaller, single-use volumes upon arrival[4].

-

pH and Buffer: CTP is most stable in a buffered solution with a slightly alkaline pH (around 7.5-8.0). Storing it in nuclease-free water is a common practice, but a buffered solution like TE (Tris-EDTA) can offer better pH stability[10]. Laboratory-grade water can be slightly acidic, which may promote slow degradation over time[11].

-

Nuclease Contamination: Always use nuclease-free water, pipette tips, and tubes to prevent enzymatic degradation of your CTP and RNA products.

Part 2: Troubleshooting Guides

This section provides structured guidance for diagnosing and resolving common experimental problems related to CTP purity.

Guide 1: Low or No Yield in In Vitro Transcription (IVT) Reactions

Problem: You are performing an in vitro transcription reaction, and you observe a significantly lower RNA yield than expected, or the reaction fails completely.

Sources

- 2. Overview of In Vitro Transcription | Thermo Fisher Scientific - HK [thermofisher.com]

- 3. Induction of Cytoplasmic Rods and Rings Structures by Inhibition of the CTP and GTP Synthetic Pathway in Mammalian Cells | PLOS One [journals.plos.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Highly mutagenic and severely imbalanced dNTP pools can escape detection by the S-phase checkpoint - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biology.stackexchange.com [biology.stackexchange.com]

- 7. Inhibitory effects of 3'deoxycytidine 5'-triphosphate and 3'-deoxyuridine 5'-triphosphate on DNA-dependent RNA polymerases I and II purified from Dictyostelium discoideum cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Critical Balance: dNTPs and the Maintenance of Genome Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Exploring the Impact of In Vitro-Transcribed mRNA Impurities on Cellular Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 10. idtdna.com [idtdna.com]

- 11. Oligonucleotide Handling & Stability [sigmaaldrich.com]

Adjusting CTP to NTP ratio for optimal RNA labeling efficiency.

Technical Guide: Optimizing CTP:NTP Ratios for RNA Labeling

Introduction: The Kinetic Competition

In in vitro transcription (IVT), the T7 RNA Polymerase is a molecular motor that requires a precise fuel mixture. When you introduce a modified nucleotide—such as Biotin-11-CTP, Cy3-CTP, or 5-Aminoallyl-CTP—you are forcing the enzyme to choose between a natural substrate (Natural CTP) and a bulky, synthetic analog (Modified CTP).

This is not merely a substitution; it is a kinetic competition .

-

Natural CTP: High affinity (

), rapid incorporation ( -

Modified CTP: Lower affinity due to steric hindrance; slower incorporation; higher probability of "abortive cycling" (premature termination).

The "Ratio" you select determines the balance between Labeling Density (how bright/detectable the RNA is) and Total Yield (how much full-length RNA you produce).

Module 1: The Golden Ratios

Do not use a 100% substitution for bulky modifiers (Biotin, Dyes) unless using specialized "mutant" polymerases (e.g., T7 R&DNA polymerase). For standard T7 polymerase, use the ratios below to balance yield and signal.

Table 1: Recommended CTP Substitution Ratios (Modified : Natural)

| Label Type | Target Ratio (Mod:Nat) | % Substitution | Mechanism & Rationale |

| Biotin-11-CTP | 1 : 2 to 1 : 3 | ~35% | The Industry Standard. Provides optimal signal for Northern Blots/ISH without stalling the polymerase. Higher ratios (>50%) drastically reduce yield. |

| Biotin-16-CTP | 1 : 4 | 20% | The longer linker (16-atom) creates more steric drag. Lower the concentration to prevent premature termination. |

| Cyanine (Cy3/Cy5) | 1 : 4 to 1 : 9 | 10–20% | Quenching Risk. High density of fluorescent dyes leads to self-quenching (reduced signal) and destabilizes the helix. |

| Fluorescein-12 | 1 : 3 | 25% | Similar to Biotin, but the fluorophore is bulky. 25% is the "safe zone" for high yield. |

| 5-Aminoallyl-CTP | 1 : 1 | 50% | Post-Labeling Strategy. Since the aminoallyl group is small, T7 tolerates it well. You can label densely, then conjugate the dye after transcription. |

Critical Calculation: If the protocol calls for 10 mM total CTP, and you need a 1:3 ratio (25% substitution):

Modified CTP: 2.5 mM

Natural CTP: 7.5 mM

Total [CTP]: 10 mM (Matches ATP/GTP/UTP concentration).

Module 2: Visualizing the Mechanism

The following diagram illustrates the decision-making process of the T7 Polymerase active site.

Figure 1: Kinetic competition between Natural and Modified CTP. High ratios of Modified CTP increase the probability of 'Abortive Cycling' due to steric clashes within the enzyme's exit channel.

Module 3: Troubleshooting Guide

This section addresses specific failure modes rooted in ratio mismanagement.

Scenario A: Low Yield (White precipitate or clear tube)

-

Diagnosis: The polymerase stalled. You likely used too much Modified CTP, or the total nucleotide concentration exceeded the Magnesium buffering capacity.

-

The Fix:

-

Reduce Ratio: Drop Modified CTP to 10-15%.

-

Check Mg²⁺: Free Mg²⁺ is required for catalysis. Nucleotides chelate Magnesium.

-

Rule of Thumb:

.

-

-

Extend Time: Bulky bases slow the polymerization rate (

). Increase incubation from 2 hours to 4–16 hours.

-

Scenario B: Good Yield, Low Signal (Dim Northern/Dot Blot)

-

Diagnosis: Labeling density is insufficient for your detection limit.

-

The Fix:

-

Increase Ratio: Shift from 1:3 to 1:1. Warning: This will lower yield.[1][2][3]

-

Switch Strategy: Use 5-Aminoallyl-CTP . Incorporate the small handle at 50-100% efficiency, then chemically couple the bulky dye (Cy3/Biotin) after purification. This decouples enzymatic efficiency from labeling density.

-

Scenario C: Short Transcripts (Smear at bottom of gel)

-

Diagnosis: "Drop-off." The polymerase incorporated a modified base, encountered a difficult sequence (high GC), and dissociated.

-

The Fix:

-

Lower Temperature: Run transcription at 30°C instead of 37°C. This stabilizes the T7-DNA-RNA complex, reducing drop-off events.

-

Add Inorganic Pyrophosphatase (IPP): Prevents pyrophosphate precipitate from inhibiting the enzyme.

-

Module 4: Decision Tree for Optimization

Use this logic flow to adjust your next experiment based on current results.

Figure 2: Troubleshooting logic flow. Decisions are based on the trade-off between Transcript Yield and Signal Intensity.

Module 5: Self-Validating Protocol

Objective: Synthesize Biotinylated RNA with a 35% substitution ratio.

Reagents:

-

100 mM ATP, GTP, UTP (Natural)

-

10 mM Biotin-11-CTP (Modified) [Note Concentration Difference]

-

10x T7 Buffer (must contain DTT and Spermidine)

Step-by-Step:

-

Prepare the "CTP Mix" (The Critical Step):

-

Most errors occur because users add CTP and Bio-CTP separately to the master mix. Do not do this.

-

Create a pre-mix to ensure homogeneous availability.

-

Goal: 10 mM Total CTP stock with 35% Biotin.

-

Mix: 6.5 µL Natural CTP (100 mM) + 35 µL Biotin-11-CTP (10 mM) + 58.5 µL Nuclease-Free Water.

-

Result: 100 µL of 10 mM CTP Mix (35% Biotin) .

-

-

Assembly (Room Temp):

-

Order of addition matters to prevent precipitation of template DNA by Spermidine.

-

Water -> Buffer -> NTPs (ATP, GTP, UTP, CTP-Mix) -> Template DNA -> Enzyme.

-

-

Validation (The "Dot Blot" Check):

-

Do not rely solely on NanoDrop (it cannot distinguish Biotin).

-

Spot 1 µL of reaction on a Nylon membrane.

-

UV crosslink.

-

Incubate with Streptavidin-HRP (1:10,000).

-

Pass Criteria: Strong signal at 1:1000 dilution of the RNA.

-

FAQ: Expert Insights

Q: Can I use 100% Biotin-CTP to maximize sensitivity? A: Generally, no. T7 Polymerase requires the "initiation" phase (first ~8 nucleotides) to be relatively stable. If the first few C's are bulky, the enzyme aborts transcription immediately. If your sequence has no Cytosines in the first 10 bases, you might get away with higher ratios, but yield will still suffer.

Q: My RNA is precipitating during the reaction. A: This is often due to the Spermidine in the transcription buffer interacting with the high concentration of labeled RNA.

-

Solution: Assemble the reaction at Room Temperature (not on ice). DNA/Spermidine complexes precipitate faster at 4°C.

Q: How do I calculate the ratio for Cy3-CTP (Fluorescent)? A: Fluorescence requires a lower density than Biotin. If fluorophores are too close (within <10 bases), they quench each other.

-

Recommendation: Use a 1:10 ratio (10% substitution). This ensures fluorophores are spaced out, maximizing quantum yield per molecule.

References

-

Jena Bioscience. HighYield T7 Biotin11 RNA Labeling Kit Manual. (Establishes the 35% substitution standard for optimal balance).

-

Sigma-Aldrich. Biotin-11-CTP Technical Bulletin. (Details the trade-off between yield and label density).

-

National Institutes of Health (PMC). Incorporation of the fluorescent ribonucleotide analogue tCTP by T7 RNA polymerase. (Mechanistic insight into T7 polymerase kinetics with modified substrates).

-

Thermo Fisher Scientific. T7 RNA Polymerase Troubleshooting Guide. (Abortive cycling and buffer optimization).

Sources

- 1. assets.fishersci.com [assets.fishersci.com]

- 2. RNA Preparation Troubleshooting [sigmaaldrich.com]

- 3. RNA Sample Collection, Protection, and Isolation Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]

- 4. HighYield T7 Biotin11 RNA Labeling Kit (CTP-based), Random RNA Labeling (in vitro Transcription-based) - Jena Bioscience [jenabioscience.com]

- 5. jenabioscience.com [jenabioscience.com]

- 6. apexbt.com [apexbt.com]

Validation & Comparative

A Senior Application Scientist’s Guide to the Validation of CTP Concentration and Purity by HPLC

In the realms of mRNA therapeutics, antiviral drug development, and fundamental cellular biology research, the accurate quantification and purity assessment of Cytidine 5'-triphosphate (CTP) is not merely a quality control checkpoint; it is the bedrock of reliable and reproducible science. As a Senior Application Scientist, I have frequently observed that overlooking the nuances of CTP analysis can lead to misinterpreted experimental outcomes and costly delays in development pipelines.

This guide is designed for researchers, scientists, and drug development professionals who require a robust, validated method for determining CTP concentration and purity. We will move beyond rote protocols to explore the underlying principles of chromatographic choices, establish a self-validating methodology, and objectively compare High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques.

The Analytical Imperative: Why HPLC for CTP?

CTP, like other nucleotides, is a highly polar, anionic molecule. This inherent hydrophilicity presents a significant challenge for traditional Reversed-Phase (RP) HPLC, where the stationary phase is non-polar (hydrophobic). Without modification, CTP would elute with the solvent front, resulting in no retention and no separation from impurities.

The solution is Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) , the gold standard for nucleotide analysis.[1][2][3] This technique introduces an ion-pairing agent into the mobile phase. This agent, typically a quaternary ammonium salt like tetrabutylammonium, possesses a hydrophobic alkyl tail and a positively charged head.[4]

The Mechanism of IP-RP-HPLC:

-

Dynamic Column Modification : The hydrophobic tails of the ion-pairing agent adsorb onto the non-polar stationary phase (e.g., C18).

-

Creation of a Pseudo-Ion-Exchanger : This process effectively creates a positively charged surface on the stationary phase.

-

Analyte Retention : The negatively charged phosphate groups on CTP now interact electrostatically with the positively charged surface, enabling retention and subsequent separation.[2]

This elegant solution allows us to leverage the high efficiency and resolving power of reversed-phase columns for polar analytes.

Comparative Analysis of HPLC Methodologies

The success of an IP-RP-HPLC method hinges on the careful selection of its core components: the column, ion-pairing agent, and mobile phase.

Choosing the Right Column Chemistry

While the C18 column is the workhorse of reversed-phase chromatography, other chemistries can offer unique selectivity for nucleotides and their impurities.[5]

| Column Chemistry | Principle of Separation | Advantages for CTP Analysis | Disadvantages |

| C18 (Octadecylsilane) | Primarily hydrophobic interactions. The most common choice for IP-RP-HPLC.[5] | High hydrophobicity provides strong retention for ion-pairs. Extensive industry validation and availability. | Potential for irreversible adsorption of some highly polar impurities. |

| C8 (Octylsilane) | Hydrophobic interactions, but less retentive than C18.[5] | Can provide faster analysis times. May offer different selectivity for closely related impurities. | Lower retention may be insufficient for achieving separation of all degradation products. |

| Phenyl-Hexyl | Mixed-mode separation involving hydrophobic and π-π interactions. | π-π interactions with the cytosine ring can offer unique selectivity for CTP and related nucleobases. Useful for resolving impurities with aromatic moieties. | Method development can be more complex due to the dual separation mechanism. |

The Logical Flow of HPLC Analysis

The following diagram illustrates the typical workflow for analyzing a CTP sample, from initial preparation to the final purity and concentration report.

Caption: A typical experimental workflow for CTP analysis using HPLC.

A Validated Protocol for CTP Purity and Concentration

This protocol describes a stability-indicating IP-RP-HPLC method that has been validated according to International Conference on Harmonisation (ICH) guidelines.[6][7][8] The principle of a self-validating system is embedded through rigorous System Suitability Testing (SST).[9]

Experimental Protocol

1. Materials and Reagents:

-

CTP Reference Standard: USP grade or equivalent, with a certificate of analysis.

-

Reagents: Potassium phosphate (monobasic and dibasic), Tetrabutylammonium hydrogen sulfate (TBHS), Acetonitrile (HPLC grade), Water (HPLC grade).

2. Chromatographic Conditions:

-

Column: C18 Reversed-Phase, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 50 mM Potassium Phosphate buffer with 10 mM TBHS, pH adjusted to 6.5.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% to 30% B over 15 minutes, followed by a 5-minute hold and 5-minute re-equilibration.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 272 nm.

-

Column Temperature: 30°C.

-

Injection Volume: 10 µL.

3. Preparation of Solutions:

-

Standard Solution (0.5 mg/mL): Accurately weigh and dissolve CTP reference standard in Mobile Phase A.

-

Sample Solution (0.5 mg/mL): Accurately weigh and dissolve the CTP sample in Mobile Phase A.

4. System Suitability Testing (SST):

-

Before sample analysis, inject the Standard Solution five times.

-

The system is deemed suitable for analysis if the following criteria are met:

-

Tailing Factor (Asymmetry): ≤ 1.5

-

Theoretical Plates: ≥ 2000

-

Precision (%RSD of Peak Area): ≤ 1.0%

-

5. Analysis Procedure:

-

Inject a blank (Mobile Phase A) to ensure no system contamination.

-

Inject the Standard Solution in duplicate.

-

Inject the Sample Solution in duplicate.

-

Bracket the sample injections with a standard injection every 10-15 sample runs to monitor for system drift.

6. Calculations:

-

Concentration (mg/mL): (Area_Sample / Area_Standard) * Concentration_Standard

-

Purity (%): (Area_CTP_Peak / Total_Area_All_Peaks) * 100[10][11]

Method Validation: The Cornerstone of Trustworthiness

To ensure a method is suitable for its intended purpose, it must be validated.[9] Forced degradation studies are performed first to demonstrate the method is "stability-indicating," meaning it can separate the intact CTP from its degradation products.[7][12][13]

Logical Flow of Method Validation

The following diagram illustrates the interconnected parameters of analytical method validation as prescribed by ICH guideline Q2(R1).[6][14]

Sources

- 1. agilent.com [agilent.com]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. lcms.cz [lcms.cz]

- 4. bitesizebio.com [bitesizebio.com]

- 5. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]

- 6. HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PMC [pmc.ncbi.nlm.nih.gov]

- 8. actascientific.com [actascientific.com]

- 9. ajpaonline.com [ajpaonline.com]

- 10. torontech.com [torontech.com]

- 11. wheretofindpeptides.com [wheretofindpeptides.com]

- 12. web.vscht.cz [web.vscht.cz]

- 13. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 14. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]

Side-by-side comparison of different CTP analogs in RNA synthesis.

Executive Summary: The Cytidine Landscape

In the development of mRNA therapeutics and functional RNAs (aptamers, sgRNA), Cytidine Triphosphate (CTP) analogs play a pivotal role in modulating stability, immunogenicity, and translation efficiency. While Uridine analogs (e.g., N1-methylpseudouridine) often dominate the conversation for immune evasion, CTP modifications provide critical synergistic benefits.

This guide provides a technical comparison of the four most significant CTP analogs: 5-Methyl-CTP (5mC) , 2'-Fluoro-CTP (2'F-C) , 2'-O-Methyl-CTP (2'OMe-C) , and the emerging N4-Acetyl-CTP (ac4C) .

Quick Selection Matrix

| Feature | 5-Methyl-CTP (5mC) | 2'-Fluoro-CTP (2'F-C) | 2'-O-Methyl-CTP (2'OMe-C) | N4-Acetyl-CTP (ac4C) |

| Primary Application | mRNA Vaccines, Therapeutic Protein Replacement | Aptamers, siRNA, sgRNA (CRISPR) | "Stealth" mRNA, Cap 1 mimicry, siRNA | Translation Enhancement, Stability |

| T7 Polymerase Compatibility | High (Wild-Type T7) | Low (Requires Y639F Mutant) | Very Low (Requires Y639F/H784A Mutant) | High (Wild-Type T7) |

| Nuclease Resistance | Moderate | High (RNase A resistant) | Very High | Moderate |

| Immunogenicity (TLR) | Low (Reduces TLR7/8 activation) | Variable (Context dependent) | Very Low (Reduces TLR7/RIG-I) | Low |

| Translation Efficiency | High (Synergistic with | Low (Ribosome stalling risk) | Low (Stalling if in CDS) | Enhanced |

Technical Deep Dive: Side-by-Side Comparison

A. 5-Methyl-CTP (5mC): The Therapeutic Standard

Mechanism: Methylation at the C5 position mimics endogenous epigenetic markers. It does not alter Watson-Crick base pairing, ensuring high fidelity during transcription and translation.

-

Performance: When combined with Pseudouridine (

) or N1-methylpseudouridine (m1 -

Causality: The methyl group protrudes into the major groove of the RNA helix, sterically hindering the binding clefts of TLRs without disrupting the codon-anticodon interaction in the ribosome.

B. 2'-Fluoro-CTP (2'F-C): The Stability Shield

Mechanism: Substitution of the 2'-OH group with a Fluorine atom. This locks the ribose in a C3'-endo conformation (RNA-like), increasing binding affinity for targets (in aptamers) while rendering the phosphodiester bond resistant to nucleophilic attack by RNases.

-

Performance: Essential for aptamers that must survive in serum. However, in long mRNA, 2'F modifications can cause ribosomal stalling and are generally avoided for protein replacement therapies.

-

Protocol Note: The electronegativity of Fluorine alters the pKa of the 3'-OH, making it a poor nucleophile for Wild-Type T7. You must use a T7 mutant (Y639F) to achieve viable yields.

C. 2'-O-Methyl-CTP (2'OMe-C): The Stealth Modifier

Mechanism: Methylation of the 2'-hydroxyl group. This is a naturally occurring modification found in the Cap 1 structure of eukaryotic mRNA.[]

-

Performance: It provides extreme resistance to hydrolysis and prevents recognition by MDA5 and RIG-I sensors. However, heavy incorporation into the Coding Sequence (CDS) can severely inhibit translation. It is best used sparingly or in the 5' UTR/Cap region.

-

Enzymatic Challenge: The bulky methyl group clashes with the "steric gate" amino acids in Wild-Type T7. Double mutants (e.g., Y639F/H784A) are required to accommodate this analog.

D. N4-Acetyl-CTP (ac4C): The Translation Booster

Mechanism: Acetylation at the N4 position.[2][3] This is a conserved modification catalyzed naturally by NAT10.

-

Performance: Unlike other modifications that primarily focus on stability or immune evasion, ac4C has been shown to actively promote translation efficiency by optimizing codon decoding kinetics. It also improves mRNA half-life.

Experimental Protocol: Adaptive IVT Workflow

This protocol is designed to be adaptive . Follow the "Fork" instructions based on your chosen analog.

Reagents:

-

Linearized DNA Template (High Purity, A260/280 > 1.8)

-

10x Transcription Buffer (400 mM Tris-HCl pH 7.9, 60 mM Spermidine, 100 mM DTT)

-

Magnesium Acetate (Mg(OAc)₂): Critical for optimization.

-

NTP Mix (ATP, GTP, UTP - 100 mM each)

-

CTP Analog (100 mM)

-

Enzyme: See Selection Logic below.

-

Pyrophosphatase (0.1 U/µL)

Step 1: Enzyme & Buffer Selection (The Fork)

-

If using 5mC or ac4C:

-

Use Wild-Type T7 RNA Polymerase .[4]

-

Standard Mg²⁺ concentration (typically 20-25 mM final).

-

-

If using 2'F-C:

-

If using 2'OMe-C:

-

Use Double Mutant T7 (Y639F/H784A) .[6]

-

Requires extended incubation times (4-6 hours) due to slower kinetics.

-

Step 2: Reaction Assembly (20 µL Scale)

Assemble at Room Temperature (prevents precipitation of Spermidine-DNA complexes).

-

Nuclease-Free Water: to 20 µL

-

10x Transcription Buffer: 2 µL

-

ATP, GTP, UTP (100 mM): 1.5 µL each (7.5 mM final)

-

CTP Analog (100 mM): 1.5 µL (7.5 mM final)

-

Mg(OAc)₂ (Adjusted): ~4 µL (Final conc. typically 24 mM)

-

Linearized Template DNA: 1 µg

-

RNase Inhibitor: 20 U

-

Pyrophosphatase: 0.1 U (Prevents Mg²⁺ precipitation by pyrophosphate)

-

Selected T7 Polymerase: 2 µL

Step 3: Incubation & Purification

-

Incubate at 37°C for 2 hours (4 hours for 2'OMe).

-

DNase I Treatment: Add 2 U DNase I, incubate 15 min at 37°C.

-

Purification: Use LiCl precipitation or Silica Column.

-

Note: For 2'F-C aptamers, phenol-chloroform extraction is preferred to ensure complete protein removal.

-

Visualizing the Logic

The following diagram illustrates the decision pathway for selecting the correct CTP analog and the corresponding experimental adjustments.

Caption: Decision logic for selecting CTP analogs based on application and enzyme compatibility.

References

-

Karikó, K., et al. (2005).[7] "Suppression of RNA Recognition by Toll-like Receptors: The Impact of Nucleoside Modification and the Evolutionary Origin of RNA." Immunity. Link

-

Padilla, R. & Sousa, R. (2002).[6] "Efficient synthesis of nucleic acids heavily modified with non-canonical ribose 2'-groups using a mutant T7 RNA polymerase (RNAP)." Nucleic Acids Research.[4][6] Link

-

Arango, D., et al. (2018). "Acetylation of Cytidine in mRNA Promotes Translation Efficiency."[2][4][8] Cell. Link

-

Svitkin, Y.V., et al. (2017). "N1-methyl-pseudouridine in mRNA enhances translation through eIF2α-dependent and independent mechanisms." Nucleic Acids Research.[4][6] Link

-

Burmeister, P.E., et al. (2005). "Direct in vitro selection of a 2'-O-methyl aptamer to VEGF." Chemistry & Biology. Link

Sources

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Single components for (m)RNA Synthesis - Jena Bioscience [jenabioscience.com]

- 5. Transcription yield of fully 2′-modified RNA can be increased by the addition of thermostabilizing mutations to T7 RNA polymerase mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. semanticscholar.org [semanticscholar.org]